molecular formula C7H14ClNO3 B2689544 2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride CAS No. 2287286-73-9

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride

Cat. No.: B2689544
CAS No.: 2287286-73-9
M. Wt: 195.64
InChI Key: DBUGJPTZIHBFOO-UHFFFAOYSA-N
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Description

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of an aldehyde or ketone precursor.

    Acetylation: The acetic acid moiety is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride: Similar structure but with an acetamide group instead of an acetic acid moiety.

    2-[5-(Aminomethyl)oxolan-3-yl]propanoic acid;hydrochloride: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and acetic acid groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(aminomethyl)oxolan-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUGJPTZIHBFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CN)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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